molecular formula C12H9ClN2O2 B7845022 Methyl 2-chloro-6-phenylpyrimidine-4-carboxylate

Methyl 2-chloro-6-phenylpyrimidine-4-carboxylate

Cat. No.: B7845022
M. Wt: 248.66 g/mol
InChI Key: FDXAJRMNGMLVLJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-phenylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms in the ring. This compound is characterized by the presence of a phenyl group at the 6th position and a carboxylate ester group at the 4th position of the pyrimidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-chloro-6-phenylpyrimidine as the starting material.

  • Reaction Conditions: The compound is reacted with methyl chloroformate in the presence of a base such as triethylamine to form the ester.

  • Purification: The product is then purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield.

  • Scale-Up: The process is scaled up to produce larger quantities, with careful control of reaction parameters to maintain product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.

  • Substitution: Substitution reactions at the pyrimidine ring can introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Reduced chloro derivatives.

  • Substitution Products: Substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: Methyl 2-chloro-6-phenylpyrimidine-4-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes or bind to receptors, leading to a biological response. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

  • Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

  • Methyl 2-chloro-6-ethylpyrimidine-4-carboxylate: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness: Methyl 2-chloro-6-phenylpyrimidine-4-carboxylate is unique due to the presence of the phenyl group, which can impart different chemical and biological properties compared to its methyl and ethyl counterparts.

This compound is a versatile intermediate with applications across various fields, making it an important subject of study in both academic and industrial research.

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Properties

IUPAC Name

methyl 2-chloro-6-phenylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-17-11(16)10-7-9(14-12(13)15-10)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXAJRMNGMLVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC(=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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